3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzothiophene core fused with a 1,3,4-oxadiazole ring and a 2,4-dimethylthiazole substituent. Key structural attributes include:
- 1,3,4-Oxadiazole linkage: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S2/c1-7-12(24-8(2)18-7)15-20-21-16(23-15)19-14(22)13-11(17)9-5-3-4-6-10(9)25-13/h3-6H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRYRHZSOVWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the benzothiophene derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparison with structurally related molecules:
Key Observations :
- Benzothiophene vs. Benzodioxole : The benzothiophene core (electron-deficient due to sulfur) may enhance π-π stacking with hydrophobic enzyme pockets compared to the electron-rich benzodioxole in .
- Chlorine Positioning : The 3-chloro group on benzothiophene may improve membrane permeability over para-chlorinated phenyl analogs.
Pharmacokinetic and Physicochemical Properties
Insights :
- The target compound’s higher logP aligns with its lipophilic substituents, favoring blood-brain barrier penetration but limiting solubility.
- Its metabolic stability surpasses the hydrazinecarboxamide analog , likely due to the absence of hydrolytically labile hydrazine bonds.
Research Findings and Hypotheses
Target Selectivity
While direct studies on the target compound are sparse, analogs with benzothiophene-oxadiazole scaffolds demonstrate selective inhibition of tyrosine kinases (e.g., Abl1, IC₅₀ = 0.8 µM) over serine/threonine kinases. The dimethylthiazole group may further refine selectivity by occupying hydrophobic kinase subpockets.
Antimicrobial Potential
The hydrazinecarboxamide analog exhibits antifungal activity (MIC = 8 µg/mL against Candida albicans), but the target compound’s thiophene-oxadiazole core is more associated with antibacterial activity (e.g., vs. Staphylococcus aureus, MIC ~4 µg/mL in related compounds).
Biological Activity
The compound 3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.81 g/mol. The presence of thiazole and oxadiazole rings in its structure is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit various antimicrobial activities. A study highlighted that compounds with the 1,3,4-oxadiazole scaffold showed strong antibacterial and antifungal properties against multiple strains, including Mycobacterium bovis BCG . The binding affinity of these compounds to key enzymes involved in bacterial cell wall synthesis was also noted.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1a | Antibacterial | Mycobacterium bovis | |
| 1b | Antifungal | Candida albicans | |
| 1c | Antitubercular | Mycobacterium tuberculosis |
Anticancer Activity
The anticancer potential of compounds similar to This compound has been investigated in various studies. For instance, thiazole derivatives have shown significant cytotoxic effects against several cancer cell lines. A notable study demonstrated that certain thiazole-bearing compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a series of experiments on human cancer cell lines (Jurkat and A-431), a thiazole derivative displayed equipotent activity with IC50 values significantly lower than those of reference drugs . Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins.
Table 2: Cytotoxic Activity Data
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat | <10 | |
| Compound B | A-431 | <20 | |
| Compound C | U251 (Glioblastoma) | <15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have identified key functional groups necessary for enhancing biological activity. The presence of electronegative halogens (like chlorine) and specific substituents on the thiazole and oxadiazole rings are critical for their efficacy against various pathogens and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
